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molecular formula C14H13NO2 B3032378 2-(Cyclohex-2-enyl)isoindoline-1,3-dione CAS No. 1541-26-0

2-(Cyclohex-2-enyl)isoindoline-1,3-dione

Cat. No. B3032378
M. Wt: 227.26 g/mol
InChI Key: HMTXWVRLPMCEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139534B2

Procedure details

To a solution of 3-bromo-cyclohexene (500 g, 3.12 mmol) in DMF (2000 mL) was added potassium phtalimide (580 g, 3.12 mmol), and the reaction mixture was stirred at room temperature for 30 h. The reaction mixture was diluted with water (1000 mL), extracted with ethyl acetate (3 times), and the combined organic layers were concentrated to give 2-cyclohex-2-enyl-isoindole-1,3-dione (520 g, 2.30 mol) as a gray solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1.[C:8]1(=[O:18])[NH:12][C:11](=[O:13])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.[K]>CN(C=O)C.O>[CH:2]1([N:12]2[C:8](=[O:18])[C:9]3[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:11]2=[O:13])[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1 |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrC1C=CCCC1
Name
Quantity
580 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
2000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 times)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C1(C=CCCC1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.3 mol
AMOUNT: MASS 520 g
YIELD: CALCULATEDPERCENTYIELD 73717.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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